2-Methyl-5-(methylthio)furan
Overview
Description
MMTF is an organosulfur compound that has garnered attention in synthetic chemistry due to its versatile applications and potential in creating biobased materials and novel synthetic routes. The compound's structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Synthesis Analysis
Research efforts have focused on developing efficient synthetic routes for MMTF and related compounds. For instance, Yi Jiang et al. (2014) explored the enzymatic polymerization of biobased furan polyesters, utilizing 2,5-bis(hydroxymethyl)furan as a monomer, which demonstrates the potential of furan derivatives in creating sustainable polymeric materials (Jiang et al., 2014). Additionally, Guodong Yin et al. (2008) provided a novel approach to synthesize 3-methylthio-substituted furans, showcasing the versatility of furan compounds in chemical synthesis (Yin et al., 2008).
Molecular Structure Analysis
The molecular structure of MMTF and its derivatives plays a critical role in their chemical behavior and application. The X-ray crystal structure determinations, as discussed in various studies, provide insights into the molecular arrangements and potential reactivity patterns of these compounds. For example, the structural analysis of different furan derivatives helps in understanding their physical properties and reactivity towards various chemical reactions.
Chemical Reactions and Properties
MMTF undergoes a range of chemical reactions, highlighting its reactivity and potential in synthetic chemistry. Studies such as those by M. Neuenschwander and C. Bacilieri (2000) on the reaction of 5-(Methylthio)pent-2-en-4-inal with HCl have uncovered surprising reaction pathways, revealing the compound's complex chemistry (Neuenschwander & Bacilieri, 2000).
Physical Properties Analysis
The physical properties of MMTF, including its boiling point, melting point, solubility, and stability, are essential for its application in various chemical processes. The enzymatic polymerization study by Jiang et al. (2014) also sheds light on the physical properties of furan-based polyesters, indicating the material characteristics that can be expected from furan derivatives (Jiang et al., 2014).
Chemical Properties Analysis
The chemical properties of MMTF, such as its reactivity with different chemical agents, stability under various conditions, and potential as a building block in organic synthesis, are of significant interest. The work by Guodong Yin et al. (2008) on the synthesis of 3-methylthio-substituted furans exemplifies the chemical versatility and potential applications of MMTF in synthesizing complex organic molecules (Yin et al., 2008).
Scientific Research Applications
Synthesis of Complex Molecules : 2-Methyl-5-(methylthio)furan is utilized in the synthesis of complex molecules, such as the Stemona alkaloid stenine. This process involves an intramolecular Diels-Alder reaction and a subsequent 1,2-methylthio shift, demonstrating the compound's utility in constructing intricate molecular architectures (Padwa & Ginn, 2005).
Development of Fluorescent Compounds : This compound has been used in the synthesis of highly fluorescent and water-soluble compounds, such as N,N′-bis(2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethyl)perylene-3,4,9,10-tetracarboxylic diimide, indicating its potential in creating new fluorescent materials (Boobalan, Imran, & Nagarajan, 2012).
Corrosion Inhibition : Derivatives of 2-Methyl-5-(methylthio)furan, such as 2-(p-toluidinylmethyl)-5-methyl furan, have been evaluated as corrosion inhibitors for mild steel in acidic environments. These studies highlight its potential applications in materials protection and maintenance (Khaled & El-maghraby, 2014).
Synthesis of Biobased Polyesters : 2-Methyl-5-(methylthio)furan derivatives are used in the enzymatic synthesis of novel biobased polyesters, showing potential in sustainable materials development (Jiang et al., 2014).
Investigation of Reaction Mechanisms : Research on the reactions of methylthiofurans, including 2-Methyl-5-(methylthio)furan, contributes to a deeper understanding of organic reaction mechanisms, which is fundamental in the field of organic chemistry (Eugster et al., 1981).
Biofuel Research : Studies have been conducted on the pyrolysis of 2-methylfuran and its derivatives, including 2-Methyl-5-(methylthio)furan, to understand their behavior as potential biofuels (Weiser, Weber, & Olzmann, 2019).
Safety And Hazards
properties
IUPAC Name |
2-methyl-5-methylsulfanylfuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5-3-4-6(7-5)8-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESBOJMQOGJOMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065578 | |
Record name | Furan, 2-methyl-5-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to yellow; strong sulfuraceous, burnt odour, coffee, alliaceous taste | |
Record name | 2-Methyl-5-(methylthio)furan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/994/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
66.00 to 67.00 °C. @ 23.00 mm Hg | |
Record name | 2-Methyl-5-(methylthio)furan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041566 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in corn oil, Miscible at room temperature (in ethanol) | |
Record name | 2-Methyl-5-(methylthio)furan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/994/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.055-1.059/ (20°) | |
Record name | 2-Methyl-5-(methylthio)furan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/994/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Methyl-5-(methylthio)furan | |
CAS RN |
13678-59-6 | |
Record name | 2-Methyl-5-(methylthio)furan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13678-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl 5-(methyl thio) furan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013678596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, 2-methyl-5-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Furan, 2-methyl-5-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-5-(methylthio)furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.777 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL 5-(METHYL THIO) FURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41Z7B950JJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methyl-5-(methylthio)furan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041566 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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